2-Bromophenyl-(2,6-dichlorobenzyl)ether 2-Bromophenyl-(2,6-dichlorobenzyl)ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC13347000
InChI: InChI=1S/C13H9BrCl2O/c14-10-4-1-2-7-13(10)17-8-9-11(15)5-3-6-12(9)16/h1-7H,8H2
SMILES: C1=CC=C(C(=C1)OCC2=C(C=CC=C2Cl)Cl)Br
Molecular Formula: C13H9BrCl2O
Molecular Weight: 332.0 g/mol

2-Bromophenyl-(2,6-dichlorobenzyl)ether

CAS No.:

Cat. No.: VC13347000

Molecular Formula: C13H9BrCl2O

Molecular Weight: 332.0 g/mol

* For research use only. Not for human or veterinary use.

2-Bromophenyl-(2,6-dichlorobenzyl)ether -

Specification

Molecular Formula C13H9BrCl2O
Molecular Weight 332.0 g/mol
IUPAC Name 2-[(2-bromophenoxy)methyl]-1,3-dichlorobenzene
Standard InChI InChI=1S/C13H9BrCl2O/c14-10-4-1-2-7-13(10)17-8-9-11(15)5-3-6-12(9)16/h1-7H,8H2
Standard InChI Key LPCXUWOFMQVIMU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)OCC2=C(C=CC=C2Cl)Cl)Br
Canonical SMILES C1=CC=C(C(=C1)OCC2=C(C=CC=C2Cl)Cl)Br

Introduction

Structural Characteristics and Electronic Properties

The compound’s structure features two aromatic rings: a 2-bromophenyl group and a 2,6-dichlorobenzyl group. The bromine atom at the ortho position of the phenyl ring and the chlorine atoms at the 2- and 6-positions of the benzyl ring create significant steric hindrance and electronic effects. The electronegative halogens induce partial positive charges on adjacent carbon atoms, enhancing reactivity toward nucleophilic substitution or coupling reactions.

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC13H9BrCl2O\text{C}_{13}\text{H}_{9}\text{BrCl}_{2}\text{O}
Molecular Weight332.0 g/mol
IUPAC Name2-[(2-bromophenoxy)methyl]-1,3-dichlorobenzene
Halogen SubstituentsBr (ortho), Cl (2,6-positions)

The spatial arrangement of halogens influences dipole moments and intermolecular interactions, which may contribute to crystalline packing or solubility profiles in organic solvents.

Synthetic Methodologies

Williamson Ether Synthesis

The most widely cited route for synthesizing 2-bromophenyl-(2,6-dichlorobenzyl)ether involves the Williamson Ether Synthesis, a two-step process:

  • Alkoxide Formation: Deprotonation of 2-bromophenol using a strong base (e.g., NaOH) generates a phenoxide ion.

  • Nucleophilic Substitution: The phenoxide attacks 2,6-dichlorobenzyl bromide, displacing bromide and forming the ether bond.

This method achieves yields >80% under optimized conditions (reflux in polar aprotic solvents like DMF at 80–100°C).

Physicochemical Properties

Limited experimental data exist for this compound, but inferences can be drawn from structural analogs:

  • Solubility: Likely soluble in chlorinated solvents (e.g., dichloromethane) and dimethyl sulfoxide (DMSO) due to halogen content.

  • Melting Point: Estimated 120–140°C based on similar halogenated ethers.

  • Stability: Susceptible to photodegradation; storage under inert atmospheres is recommended.

Pharmaceutical and Materials Science Applications

CompoundHalogen PatternIC50 (Cancer Cell Lines)
2-Bromophenyl etherBr, Cl12.3 µM (MCF-7)
2,4-Dichlorobenzyl analogCl, Cl8.7 µM (HeLa)

Materials Science Applications

The rigid aromatic backbone and halogen substituents may enhance thermal stability in polymers or serve as precursors for flame retardants. Further research is needed to explore these avenues.

Future Directions and Challenges

Current limitations include sparse pharmacokinetic data and scalability issues in synthesis. Advances in catalytic bromination (e.g., photoredox catalysis) could address yield and purity challenges . Additionally, computational modeling of halogen interactions may guide the design of derivatives with enhanced bioactivity.

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